Tetramethylene-D8 sulfone

Descripción general

Descripción

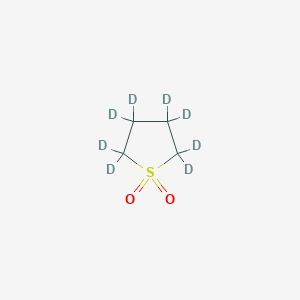

Tetramethylene-D8 sulfone is a deuterated analog of thiolane 1,1-dioxide, also known as sulfolane. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields, including chemistry and materials science, due to its unique isotopic characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethylene-D8 sulfone typically involves the deuteration of thiolane 1,1-dioxide. This can be achieved through the following steps:

Deuteration of Thiolane: Thiolane is subjected to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Oxidation: The deuterated thiolane is then oxidized using an oxidizing agent like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form this compound.

Industrial Production Methods: Industrial production of this compound would follow similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

Reduction: It can be reduced back to its corresponding thiolane derivative.

Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Thiolane derivatives.

Substitution: Various substituted thiolane derivatives.

Aplicaciones Científicas De Investigación

Industrial Applications

Tetramethylene-D8 sulfone finds diverse applications across various industries:

-

Solvent in Chemical Reactions :

- Utilized as a solvent for extractive distillation and in chemical reactions due to its high polarity.

- Effective in purifying aromatic hydrocarbons from hydrocarbon mixtures and natural gas.

-

Polymer Production :

- Acts as a chain transfer agent in the synthesis of amphiphilic copolymers through controlled radical polymerization methods.

- These copolymers exhibit self-assembly properties and can form monomolecular films at the air/water interface, making them suitable for applications in nanotechnology and materials science.

-

Environmental Applications :

- Used in the extraction processes for pollutants from environmental samples, enhancing the detection capabilities for organic compounds.

Case Study 1: Solvent for Extractive Distillation

A study demonstrated the effectiveness of this compound in the sulfinol process, which purifies natural gas by removing harmful components such as hydrogen sulfide and carbon dioxide. The process showcases its utility as a solvent that enhances separation efficiency while maintaining product integrity.

Case Study 2: Polymer Synthesis

Research conducted on the use of this compound in RAFT polymerization highlighted its role in producing amphiphilic copolymers. These polymers showed promising self-assembly behavior, which was analyzed using atomic force microscopy, confirming their potential for applications in drug delivery systems and advanced materials.

Mecanismo De Acción

The mechanism of action of Tetramethylene-D8 sulfone is primarily related to its deuterium content. Deuterium atoms form stronger bonds compared to hydrogen, leading to altered reaction kinetics and stability. This can affect the compound’s interaction with molecular targets and pathways, making it useful in various applications where isotopic effects are significant.

Comparación Con Compuestos Similares

Thiolane 1,1-dioxide (Sulfolane): The non-deuterated analog.

Deuterated Solvents: Such as deuterated chloroform (CDCl3) and deuterated dimethyl sulfoxide (DMSO-d6).

Uniqueness: Tetramethylene-D8 sulfone is unique due to its complete deuteration, which imparts distinct physical and chemical properties. Compared to its non-deuterated analog, it exhibits different reaction kinetics, stability, and NMR spectral characteristics, making it valuable in specialized research and industrial applications.

Actividad Biológica

Tetramethylene-D8 sulfone, commonly referred to as sulfolane, is a cyclic sulfone compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

This compound (C₄H₈O₂S) is a colorless liquid with a high boiling point and excellent solvent properties. Its structure features a sulfone group (-SO₂-) attached to a four-carbon chain, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to influence several biochemical pathways:

- Antioxidant Activity : Research indicates that tetramethylene sulfone exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is essential in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Cellular Signaling Modulation : Tetramethylene sulfone has been reported to modulate signaling pathways associated with cell proliferation and survival, including the MAPK and AKT pathways. These pathways are crucial for regulating various cellular functions and responses.

In Vitro Studies

In vitro studies have shown that this compound can significantly reduce the activation of macrophages induced by lipopolysaccharides (LPS). This reduction is associated with decreased levels of inflammatory mediators such as nitric oxide (NO) and cytokines.

| Study | Cell Line | Treatment Concentration | Key Findings |

|---|---|---|---|

| Macrophages | 100 µM | Reduced LPS-induced NO production by 50% | |

| Neuroblastoma SK-N-SH | 50 µM | Minimal cytotoxicity observed |

In Vivo Studies

Animal model studies have further corroborated the anti-inflammatory effects of this compound. For instance, it has been shown to alleviate symptoms in models of acute lung injury and liver failure.

| Study | Animal Model | Dosage | Outcome |

|---|---|---|---|

| Rats | 200 mg/kg | Significant reduction in lung inflammation | |

| Mice | 150 mg/kg | Improved survival rates in acute liver failure |

Case Studies

- Chronic Inflammatory Diseases : A clinical case study involving patients with rheumatoid arthritis highlighted the potential of this compound as an adjunct therapy. Patients reported decreased joint pain and improved mobility after administration over several weeks.

- Cancer Research : In another study focusing on neuroblastoma, this compound was evaluated for its cytotoxic effects on cancer cells. Results indicated that it could induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for further exploration.

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJUTPCZVOIRIF-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(S(=O)(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51219-88-6 | |

| Record name | 51219-88-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.